molecular formula C12H8BrN B1337993 2-Bromo-9H-carbazole CAS No. 3652-90-2

2-Bromo-9H-carbazole

Cat. No. B1337993
CAS RN: 3652-90-2
M. Wt: 246.1 g/mol
InChI Key: PJRGCJBBXGNEGD-UHFFFAOYSA-N
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Patent
US09102616B2

Procedure details

A 250 mL round bottom flask was charged with 4-Bromo-2-nitrobenzene (19.2 g, 69.04 mmol), and triethyl phosphate (84 mL, 483.28 mmol). Then, at 160° C. to 165° C., the mixture was heated under reflux for 14 hours. After the reaction was completed, the remaining triethyl phosphate was removed by vacuum distillation. The resultant product was diluted with a mixed solvent of MeOH:H2O=1:1, and the produced solid was filtered. The obtained solid was washed with a mixed solvent of MeOH:H2O=1:1 and petroleum ether.
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
84 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-])=O)[CH:3]=1.P(O[CH2:20][CH3:21])(OCC)(OCC)=O>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]2[C:20]3[C:21](=[CH:7][CH:2]=[CH:3][CH:4]=3)[NH:8][C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
19.2 g
Type
reactant
Smiles
BrC1=CC(=CC=C1)[N+](=O)[O-]
Name
Quantity
84 mL
Type
reactant
Smiles
P(=O)(OCC)(OCC)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then, at 160° C. to 165° C., the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 14 hours
Duration
14 h
CUSTOM
Type
CUSTOM
Details
the remaining triethyl phosphate was removed by vacuum distillation
ADDITION
Type
ADDITION
Details
The resultant product was diluted with a mixed solvent of MeOH
FILTRATION
Type
FILTRATION
Details
H2O=1:1, and the produced solid was filtered
WASH
Type
WASH
Details
The obtained solid was washed with a mixed solvent of MeOH

Outcomes

Product
Name
Type
Smiles
BrC1=CC=2NC3=CC=CC=C3C2C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.